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Compound of Interest

Compound Name:
4-Desmethyl-3-methyl Celecoxib-

d4

CAS No.: 1346604-72-5

Cat. No.: B585443 Get Quote

Introduction & Clinical Context
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of

osteoarthritis and rheumatoid arthritis.[1] While the parent drug drives therapeutic efficacy, the

quantification of its metabolites—Hydroxy-Celecoxib (OH-CEL) and Carboxy-Celecoxib

(COOH-CEL)—is critical for three reasons:

CYP2C9 Phenotyping: Celecoxib is metabolized primarily by CYP2C9.[2][3][4][5] The ratio of

parent to metabolites serves as an in vivo probe for CYP2C9 activity, helping identify "Poor

Metabolizers" who are at risk of toxicity.

Pharmacokinetics (PK): OH-CEL is a transient intermediate, while COOH-CEL is the major

circulating metabolite (inactive).[1] Accurate separation is required to prevent metabolite

interference in parent drug quantification.

Chemical Polarity Challenges: The analytes span a wide polarity range. Celecoxib is highly

lipophilic (LogP ~3.5), whereas COOH-CEL is ionizable and polar. This necessitates a

chromatographic strategy that retains the polar metabolite without causing excessive

retention of the parent.

Analyte Physicochemical Profiling[6][7][8]
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Understanding the chemistry of the analytes is the foundation of a robust separation.
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Visualizing the Metabolic Pathway
The following diagram illustrates the oxidative metabolism of Celecoxib. Note the progression

from lipophilic parent to polar acid.
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Figure 1: Oxidative metabolic pathway of Celecoxib in humans.[1][2][4]

Method 1: HPLC-UV (Routine Monitoring)[1]
Application: Quality Control (QC), high-concentration PK studies, and formulation analysis.

Mechanism: Reversed-Phase Chromatography (RPC) using hydrophobic interaction.[1]

Chromatographic Conditions[3][6][8][9][10][11]
System: HPLC with UV/Vis (PDA preferred for peak purity).
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Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6

mm, 3.5 µm or 5 µm.

Why: "End-capping" reduces silanol activity, preventing tailing of the sulfonamide group.

Mobile Phase:

A: 10 mM Ammonium Acetate (adjusted to pH 4.0 with Acetic Acid).

B: Acetonitrile (ACN).[1][6]

Expert Insight: A pH of 4.0 suppresses the ionization of the Carboxy-metabolite (pKa

~4.5), keeping it in a neutral/protonated state. This increases its retention on the C18

column, preventing it from eluting in the void volume.

Flow Rate: 1.0 mL/min.

Detection: 254 nm (Sulfonamide/Pyrazole absorption max).[1]

Temperature: 40°C (Improves mass transfer and sharpens peaks).

Gradient Program
Time (min) % Mobile Phase B (ACN) Event

0.0 30%
Initial hold for polar COOH-

CEL

2.0 30% Elution of COOH-CEL

8.0 70%
Linear ramp to elute OH-CEL

and CEL

10.0 70% Hold to clear matrix

10.1 30% Re-equilibration

15.0 30% Ready for next injection
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Method 2: LC-MS/MS (Bioanalysis & Trace
Detection)[1]
Application: Clinical PK studies, bioequivalence, and trace metabolite quantification.

Mechanism: Negative Electrospray Ionization (ESI-).[1]

Scientific Rationale for Negative Mode
While many amines are analyzed in Positive Mode, Celecoxib and its metabolites possess

acidic protons (Sulfonamide -NH- and Carboxylic Acid -COOH).[1]

Selectivity: Negative mode reduces background noise from endogenous plasma amines.

Sensitivity: The Carboxy-metabolite (COOH-CEL) ionizes exceptionally well in negative

mode (COO-).[1]

Instrumentation Setup
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Figure 2: LC-MS/MS Instrumentation Path.[1]

Mass Spectrometry Parameters[6]
Ionization: ESI Negative Mode.
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MRM Transitions:

Celecoxib: 380.0

316.0 (Loss of SO2).

OH-Celecoxib: 396.0

332.0.[1]

COOH-Celecoxib: 410.0

366.0 (Decarboxylation).[1]

Internal Standard (Celecoxib-d7): 387.0

323.0.[1]

LC Conditions
Column: UHPLC C18 (e.g., Waters ACQUITY BEH C18), 50 x 2.1 mm, 1.7 µm.

Mobile Phase A: 2 mM Ammonium Formate (pH 3.5).[1]

Mobile Phase B: Methanol.

Gradient:

0-0.5 min: 40% B (Focus COOH-CEL).[1]

0.5-3.0 min: Ramp to 90% B.

3.0-4.0 min: Hold 90% B.[1]

4.1 min: Return to 40% B.

Sample Preparation Protocol
The choice of extraction is critical to recover both the lipophilic parent and the polar acid

metabolite.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18%2C19)20)22-23(15)13-6-8-14(9-7-13)26(21%2C24)25/h2-10H%2C1H3%2C(H2%2C21%2C24%2C25)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18%2C19)20)22-23(15)13-6-8-14(9-7-13)26(21%2C24)25/h2-10H%2C1H3%2C(H2%2C21%2C24%2C25)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18%2C19)20)22-23(15)13-6-8-14(9-7-13)26(21%2C24)25/h2-10H%2C1H3%2C(H2%2C21%2C24%2C25)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18%2C19)20)22-23(15)13-6-8-14(9-7-13)26(21%2C24)25/h2-10H%2C1H3%2C(H2%2C21%2C24%2C25)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18%2C19)20)22-23(15)13-6-8-14(9-7-13)26(21%2C24)25/h2-10H%2C1H3%2C(H2%2C21%2C24%2C25)
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18%2C19)20)22-23(15)13-6-8-14(9-7-13)26(21%2C24)25/h2-10H%2C1H3%2C(H2%2C21%2C24%2C25)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction Strategy: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) often yields "dirty" extracts that suppress ionization.[1] LLE using

Methyl tert-butyl ether (MTBE) is superior because it extracts the sulfonamide parent well, and

at acidic pH, it recovers the protonated carboxylic acid metabolite.

Step-by-Step Protocol
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

IS Addition: Add 20 µL of Internal Standard (Celecoxib-d7, 1 µg/mL).

Acidification: Add 20 µL of 1M Formic Acid.

Why: Lowers pH to ~3.0, ensuring COOH-CEL is protonated (neutral) and partitions into

the organic layer.

Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

Transfer: Transfer the upper organic layer (supernatant) to a clean glass tube.

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 Buffer:MeOH).

Validation & Troubleshooting
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Issue Probable Cause Corrective Action

Peak Tailing (Celecoxib)
Silanol interactions with

sulfonamide nitrogen.[1]

Use a high-quality "End-

capped" column.[1] Ensure

mobile phase buffer

concentration is >5mM.

Low Recovery of COOH-CEL
Sample pH too high during

extraction.

Ensure acidification step

(Formic acid) is performed

before adding MTBE.

Carryover
Lipophilic Celecoxib sticking to

injector needle.

Use a needle wash solution

containing 50% Isopropanol /

50% Acetonitrile.

Drifting Retention Times pH fluctuation in mobile phase.

Use Ammonium

Acetate/Formate buffers; do

not rely on simple acid addition

without buffering capacity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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